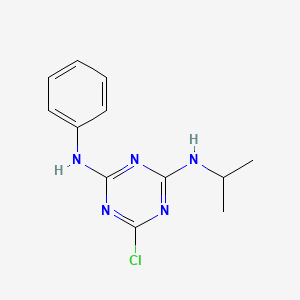
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine
説明
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine, also known as Atrazine, is a widely used herbicide that has been in use since the 1950s. It is a member of the triazine family of herbicides, which are used extensively in agriculture to control weeds in crops such as corn, soybeans, and sugarcane. Atrazine is a potent herbicide that is effective against a wide range of weeds and is relatively inexpensive to produce. However, its use has been controversial due to concerns about its potential impact on human health and the environment.
作用機序
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this protein, 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine prevents the plant from producing the energy it needs to survive.
Biochemical and Physiological Effects:
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine has been shown to have a number of negative effects on the biochemical and physiological processes of organisms. For example, it has been shown to disrupt the endocrine system in fish and amphibians, leading to abnormal development and reproductive problems. In addition, it has been linked to increased risk of certain types of cancer in humans.
実験室実験の利点と制限
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is a widely used herbicide that is relatively inexpensive to produce. It is effective against a wide range of weeds and is easy to apply. However, its use has been controversial due to concerns about its potential impact on human health and the environment. In addition, it can be difficult to control its application in the field, which can lead to unintended environmental consequences.
将来の方向性
There are a number of areas where future research on 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is needed. One area is the development of alternative herbicides that are less harmful to the environment and human health. Another area is the development of more effective methods for controlling the application of 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine in the field. Finally, more research is needed to better understand the long-term effects of 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine exposure on human health and the environment.
合成法
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is synthesized by a multi-step process that involves the reaction of cyanuric chloride with isopropylamine and aniline. The resulting product is then chlorinated to form 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine. The synthesis of 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is a well-established process that has been used for many years.
科学的研究の応用
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its effects on human health and the environment. It has been shown to have a number of negative effects on aquatic ecosystems, including the disruption of hormone systems in fish and amphibians. In addition, there is evidence to suggest that 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine may be linked to increased risk of certain types of cancer, such as prostate cancer.
特性
IUPAC Name |
6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIWCUXRQXXJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324627 | |
| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-N-isopropyl-N'-phenyl-[1,3,5]triazine-2,4-diamine | |
CAS RN |
53773-09-4 | |
| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylbutyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5703675.png)

![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)
![4-[2-(1-naphthyl)ethanethioyl]morpholine](/img/structure/B5703687.png)

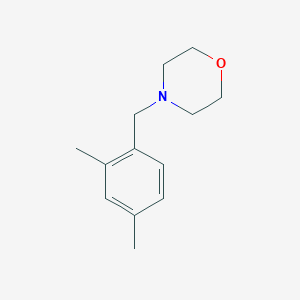
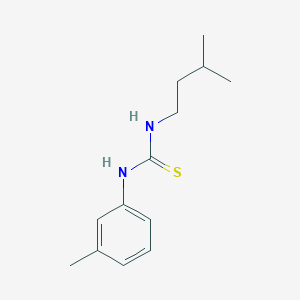
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)
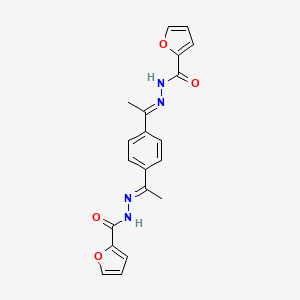

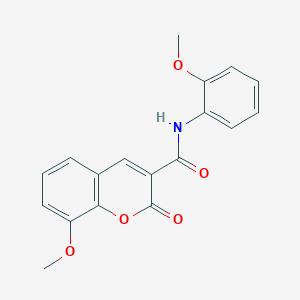
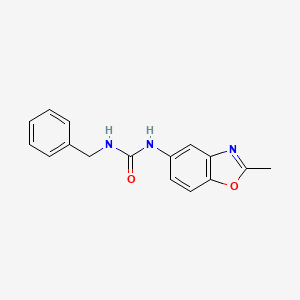
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)